Fmoc-D-Trp-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

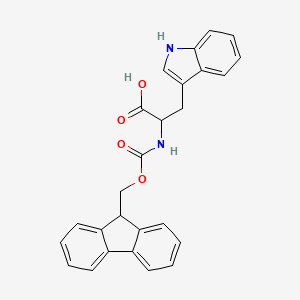

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHMWKZOLAAOTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30875541 | |

| Record name | FMOC-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144701-22-4, 35737-15-6 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144701-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035737156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003170845 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Trp-OH: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan (Fmoc-D-Trp-OH), a cornerstone building block in modern peptide chemistry.[1] It details its fundamental characteristics, experimental protocols for its application, and its significance in the synthesis of therapeutic peptides.

Core Physicochemical Properties

This compound is a derivative of the non-proteinogenic amino acid D-tryptophan, where the α-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group.[1] This strategic protection is pivotal for its use in solid-phase peptide synthesis (SPPS), allowing for the sequential and controlled assembly of peptide chains.[1] The indole (B1671886) side chain of the D-tryptophan residue confers unique aromatic and hydrophobic properties to the resulting peptides, often enhancing their biological activity and stability. The incorporation of a D-amino acid can also increase resistance to enzymatic degradation, thereby extending the in-vivo half-life of synthetic peptides.[2]

Data Presentation: Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound and its commonly used indole-protected analog, Fmoc-D-Trp(Boc)-OH. The Boc (tert-butyloxycarbonyl) group on the indole nitrogen prevents unwanted side reactions during peptide synthesis.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₂N₂O₄ | [1][4] |

| Molecular Weight | 426.46 g/mol | [1] |

| CAS Number | 86123-11-7 | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 182-185 °C | [1] |

| Solubility | Soluble in DMSO (≥100 mg/mL) | [1][5] |

| Storage Temperature | 2-8°C | [1] |

Table 2: Physicochemical Properties of Fmoc-D-Trp(Boc)-OH

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₃₀N₂O₆ | [1][] |

| Molecular Weight | 526.58 g/mol | [1][] |

| CAS Number | 163619-04-3 | [1] |

| Appearance | White to slight yellow to beige powder | [1][] |

| Melting Point | 86 - 92°C (Decomposes) | [1][] |

| Solubility | Clearly soluble (1 mmole in 2 ml DMF) | [1] |

| Storage Temperature | 2-8°C or 15-25°C | [1][] |

Experimental Protocols

The following sections detail key experimental methodologies involving this compound.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of peptides utilizing this compound follows a cyclical process of deprotection, coupling, and washing.[7] The following is a generalized manual protocol for the incorporation of a D-tryptophan residue.

1. Resin Preparation and Swelling:

-

Swell the desired resin (e.g., Wang or Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[1]

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.[1]

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[1]

-

Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.[1]

3. Coupling of this compound:

-

In a separate vial, dissolve this compound (or Fmoc-D-Trp(Boc)-OH for side-chain protection) (3 equivalents relative to the resin loading), a coupling agent such as HBTU (3 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[1]

-

Pre-activate this mixture for 15-20 minutes.[1]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.[1]

-

Monitor the coupling reaction for completion using a qualitative method like the Kaiser test.[1]

4. Cleavage and Deprotection:

-

After the final coupling step and subsequent Fmoc deprotection, wash the peptide-resin with DMF and then dichloromethane (B109758) (DCM).[1]

-

Dry the resin under vacuum.[1]

-

Prepare a cleavage cocktail. A common cocktail is Trifluoroacetic acid (TFA) with scavengers, such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[1]

-

Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]

-

Filter the resin and collect the filtrate containing the cleaved peptide.[1]

-

Precipitate the peptide by adding cold diethyl ether.[1]

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more before drying under vacuum.[1]

5. Purification and Analysis:

-

The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

-

The identity of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS).[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).[1]

-

Protocol:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.[1]

-

Acquire a standard ¹H NMR spectrum. The spectrum is expected to show characteristic signals for the aromatic protons of both the Fmoc group and the indole ring of tryptophan, along with signals for the alpha and beta protons of the amino acid backbone.[1]

-

Visualizations: Diagrams and Workflows

Chemical Structure of this compound

Chemical structure of this compound.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Iterative cycle of Fmoc solid-phase peptide synthesis.

Fmoc Deprotection Mechanism

Mechanism of Fmoc group removal by piperidine.

Application in Drug Development

The incorporation of D-tryptophan via this compound is a key strategy in the synthesis of bioactive peptides to enhance their therapeutic properties.[2] Notable examples include:

-

Triptorelin: A gonadotropin-releasing hormone (GnRH) analog. The D-tryptophan at position 6 significantly increases its potency and duration of action compared to the native hormone.[2]

-

Octreotide: A synthetic analog of somatostatin. While the primary modification is the inclusion of D-Trp, it serves as a prime example of how D-amino acids can enhance biological activity and stability.[2]

The use of this compound is integral to the synthesis of numerous peptide therapeutics, where the introduction of D-tryptophan can lead to improved receptor binding affinity, selectivity, and pharmacokinetic profiles.[2]

GnRH Receptor Signaling Pathway

Triptorelin, synthesized using this compound, acts as an agonist at the GnRH receptor. Its prolonged action leads to a downregulation of the GnRH receptor pathway, which is therapeutically exploited in conditions like prostate cancer and endometriosis.

Simplified GnRH receptor signaling pathway.

References

An In-depth Technical Guide to (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic Acid (Fmoc-D-Tryptophan)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan (Fmoc-D-Trp-OH), a cornerstone building block in modern peptide chemistry. This document details the compound's physicochemical properties, synthesis, and characterization, with a focus on its critical role in solid-phase peptide synthesis (SPPS) and drug development. Experimental protocols for its application and relevant biological pathways are also presented to support researchers in their scientific endeavors.

Core Physicochemical Properties

This compound is a derivative of the non-proteinogenic amino acid D-tryptophan, featuring the fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino group. This strategic protection is fundamental to its application in SPPS, enabling the controlled, stepwise assembly of peptide chains.[1] The indole (B1671886) side chain of the tryptophan residue imparts unique hydrophobic and aromatic properties to the peptides in which it is incorporated. For syntheses where the indole nitrogen requires protection to prevent side reactions, the tert-butyloxycarbonyl (Boc) protected version, Fmoc-D-Trp(Boc)-OH, is commonly employed.[2]

Data Presentation

The key quantitative data for this compound and its commonly used indole-protected counterpart are summarized below for easy comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₂₂N₂O₄ |

| Molecular Weight | 426.46 g/mol |

| CAS Number | 86123-11-7 |

| Appearance | White to off-white powder |

| Melting Point | 182-185 °C |

| Solubility | Soluble in DMSO (≥100 mg/mL) |

| Storage Temperature | 2-8°C |

Source:[1]

Table 2: Physicochemical Properties of Fmoc-D-Trp(Boc)-OH

| Property | Value |

| Molecular Formula | C₃₁H₃₀N₂O₆ |

| Molecular Weight | 526.58 g/mol |

| CAS Number | 163619-04-3 |

| Appearance | White to slight yellow to beige powder |

| Melting Point | 86 - 92°C (Decomposes) |

| Solubility | Clearly soluble (1 mmole in 2 ml DMF) |

| Storage Temperature | 2-8°C or 15-25°C |

Source:[1]

Synthesis and Characterization

The synthesis of this compound involves the selective protection of the α-amino group of D-tryptophan.

Experimental Protocols

1. Synthesis of Fmoc-D-Trp(Boc)-OH

This protocol describes a general method for the synthesis of Fmoc-D-Trp(Boc)-OH, which can be adapted for the synthesis of this compound by omitting the initial Boc protection step.

-

Step 1: Boc Protection of the Indole Nitrogen: D-tryptophan is first reacted with a Boc-anhydride in the presence of a base to protect the indole nitrogen.

-

Step 2: Fmoc Protection of the α-Amino Group: The resulting N-in-Boc-D-tryptophan is then reacted with 9-fluorenylmethyloxycarbonyl-hydroxysuccinimide (Fmoc-OSu) to introduce the Fmoc protecting group onto the α-amino group.[3] The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).

-

Step 3: Purification: The final product is purified by crystallization or column chromatography.

2. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

-

Protocol:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.[1]

-

Acquire a standard ¹H NMR spectrum. The spectrum should exhibit characteristic signals for the aromatic protons of the Fmoc group and the indole ring of the tryptophan residue, as well as signals for the alpha and beta protons of the amino acid backbone.[1]

-

3. Characterization by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent.

-

Inject the sample onto the equilibrated C18 column.

-

Elute the compound using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes).[1]

-

Monitor the elution profile at 220 nm and 280 nm.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS), a technique that allows for the efficient synthesis of custom peptides. The incorporation of D-tryptophan can enhance a peptide's resistance to enzymatic degradation, thereby increasing its in vivo half-life.

Experimental Protocol: Manual SPPS of a Tryptophan-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing a D-tryptophan residue on a resin, leading to a C-terminal carboxylic acid.

-

1. Resin Swelling: Swell the desired resin (e.g., Wang resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[1]

-

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin and agitate for 5 minutes. Drain the solution.

-

Repeat the piperidine treatment for an additional 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[1]

-

-

3. Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), a coupling agent such as HBTU (3 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

-

Pre-activate the mixture for 15-20 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).[1]

-

-

4. Cleavage from Resin:

-

Wash the peptide-resin with DMF and then dichloromethane (B109758) (DCM).

-

Dry the resin under vacuum.

-

Prepare a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

-

Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether two more times and dry under vacuum.[1]

-

-

5. Purification: The crude peptide is purified to a high degree of homogeneity using reversed-phase HPLC (RP-HPLC) as described in the characterization section.[1]

Role in Drug Development and Biological Relevance

The incorporation of this compound into peptide-based drug candidates is a key strategy to enhance their therapeutic potential. D-amino acids are not recognized by proteases, which significantly increases the peptide's stability and in vivo half-life. A notable example is Triptorelin, a synthetic analog of gonadotropin-releasing hormone (GnRH), which contains a D-tryptophan residue. This substitution enhances its potency and duration of action compared to the native hormone.[4]

Signaling Pathway: GnRH Receptor Activation

Triptorelin acts as an agonist at the GnRH receptor, a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.[5] The binding of a GnRH agonist like Triptorelin initiates a cascade of intracellular signaling events that ultimately regulate the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5][6]

The primary signaling pathway involves the coupling of the GnRH receptor to the Gq/11 family of G-proteins.[7] This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][8] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7][8] The activation of PKC leads to the downstream activation of the mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38 MAPK, which then modulate gene transcription in the nucleus.[7][8] The GnRH receptor can also couple to Gs-proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Gonadotropin regulation by pulsatile GnRH: signaling and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KEGG PATHWAY: map04912 [genome.jp]

- 8. academic.oup.com [academic.oup.com]

Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan: A Technical Guide to its Core Functions and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan (Fmoc-D-Trp-OH) is a pivotal building block in modern peptide chemistry and drug discovery.[1][2] As a derivative of the naturally occurring amino acid tryptophan, its unique D-enantiomeric configuration and the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group bestow it with properties that are instrumental in the synthesis of peptides with enhanced therapeutic potential.[3] This technical guide provides a comprehensive overview of the core functions of this compound, detailing its physicochemical properties, applications in solid-phase peptide synthesis (SPPS), and its broader biological relevance, particularly in the context of drug development and cancer immunotherapy.

The incorporation of D-amino acids like D-tryptophan into peptide sequences is a key strategy to improve their pharmacokinetic profiles by increasing resistance to enzymatic degradation.[3][4] The Fmoc protecting group is essential for the stepwise and controlled assembly of amino acids in SPPS, a cornerstone technique in peptide synthesis.[1][5] This guide will delve into the practical aspects of using this compound, including detailed experimental protocols and data presentation, to aid researchers in harnessing its full potential.

Physicochemical Properties

The successful application of this compound in peptide synthesis is fundamentally linked to its distinct physicochemical properties. These properties, along with those of its commonly used indole-protected counterpart, Fmoc-D-Trp(Boc)-OH, are summarized in the tables below.[1][2][6] The Boc (tert-butyloxycarbonyl) group on the indole (B1671886) nitrogen of tryptophan is often employed to prevent unwanted side reactions during peptide synthesis.[3][5]

Table 1: Physicochemical Properties of Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan (this compound) [1][6]

| Property | Value |

| Molecular Formula | C₂₆H₂₂N₂O₄ |

| Molecular Weight | 426.46 g/mol |

| CAS Number | 86123-11-7 |

| Appearance | White to off-white powder |

| Melting Point | 182-185 °C |

| Solubility | Soluble in DMF and DMSO |

| Storage Temperature | 2-8°C |

Table 2: Physicochemical Properties of Nα-(9-Fluorenylmethoxycarbonyl)-N¹-tert-butyloxycarbonyl-D-tryptophan (Fmoc-D-Trp(Boc)-OH) [1][2]

| Property | Value |

| Molecular Formula | C₃₁H₃₀N₂O₆ |

| Molecular Weight | 526.58 g/mol |

| CAS Number | 163619-04-3 |

| Appearance | White to off-white powder |

| Melting Point | 86-92 °C (decomposes) |

| Solubility | Soluble in DMF, Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone |

| Storage Temperature | 2-8°C |

Core Function in Solid-Phase Peptide Synthesis (SPPS)

The primary and most critical function of this compound is its role as a protected amino acid building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1][5] SPPS allows for the efficient and controlled synthesis of peptides on a solid support (resin). The Fmoc group protects the α-amino group of D-tryptophan, preventing unwanted reactions during the coupling of the next amino acid in the sequence.[1][5]

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of Fmoc-based SPPS.

Detailed Methodologies for Key Experiments

1. Manual Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis of a peptide containing a D-tryptophan residue.

-

Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[1]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 15-20 minutes to ensure complete Fmoc removal.[1]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (this compound):

-

Dissolve this compound (3-5 equivalents) and a coupling agent such as HBTU/HOBt or HATU (3-5 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

After complete coupling, wash the resin with DMF and dichloromethane (DCM).

-

-

Peptide Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail for tryptophan-containing peptides is Reagent K (TFA/phenol/water/thioanisole/ethanedithiol).[7]

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[6]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

2. Peptide Purification by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) (ACN) with 0.1% trifluoroacetic acid (TFA).

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used for peptide purification.[8]

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of increasing mobile phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.[9]

-

Detection: Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm (the latter is specific for tryptophan-containing peptides).[9]

-

-

Fraction Collection and Analysis: Collect fractions corresponding to the major peptide peak. Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry. Pool the pure fractions and lyophilize to obtain the purified peptide.

3. Peptide Analysis by Mass Spectrometry

-

Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are commonly used to determine the molecular weight of the synthesized peptide.[1][10]

-

Sample Preparation: The purified peptide is dissolved in a suitable solvent and mixed with a matrix (for MALDI) or infused directly into the mass spectrometer (for ESI).

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular weight of the synthesized peptide, confirming its identity. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of D-tryptophan.[10]

Biological Relevance and Applications in Drug Development

The incorporation of D-tryptophan, facilitated by the use of this compound, has significant implications for the biological activity and therapeutic potential of synthetic peptides.

Enhanced Pharmacokinetic Properties

Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy.[4] The inclusion of D-amino acids, such as D-tryptophan, sterically hinders the action of these enzymes, leading to a significant increase in the peptide's in vivo half-life and bioavailability.[11][12] This enhanced stability is a critical factor in the development of peptide-based drugs.

Bioactive Peptides and Therapeutic Targets

This compound is a key component in the synthesis of several commercially successful peptide drugs.

-

Triptorelin: A gonadotropin-releasing hormone (GnRH) agonist containing a D-tryptophan residue at position 6. This modification increases its potency and duration of action compared to the native GnRH, making it effective in the treatment of hormone-responsive cancers and other conditions.[3]

-

Octreotide: A somatostatin (B550006) analog that incorporates a D-tryptophan residue. This substitution contributes to its enhanced stability and potent inhibitory effects on the secretion of various hormones, making it a valuable therapeutic for acromegaly and certain tumors.[13]

The synthesis of these and other bioactive peptides relies on the precise incorporation of D-tryptophan using this compound.

Tryptophan Metabolism and Cancer Immunotherapy

The metabolism of tryptophan plays a crucial role in immune regulation, particularly in the context of cancer. The enzyme indoleamine 2,3-dioxygenase (IDO) is a key player in this process, catabolizing tryptophan along the kynurenine (B1673888) pathway.[14]

IDO Signaling Pathway in Cancer Immune Evasion

In the tumor microenvironment, the upregulation of IDO leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function.[14] Concurrently, the production of kynurenine and its metabolites actively suppresses T-cell activity, leading to immune tolerance and allowing the tumor to evade the host's immune system.[14]

Derivatives of D-tryptophan are being actively investigated as inhibitors of the IDO pathway. By blocking this enzyme, these compounds aim to restore local tryptophan levels and prevent the production of immunosuppressive metabolites, thereby reactivating an anti-tumor immune response.[14] This makes D-tryptophan derivatives, and by extension the synthetic tools like this compound used to create them, highly relevant to the field of oncology and drug development.

Conclusion

Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan is more than just a protected amino acid; it is a key enabling tool for the advancement of peptide-based therapeutics and chemical biology research. Its primary function in facilitating the controlled synthesis of peptides via SPPS is fundamental to the creation of novel molecules with enhanced stability and biological activity. The strategic incorporation of D-tryptophan into peptide sequences has proven to be a successful strategy for overcoming the pharmacokinetic limitations of natural peptides. Furthermore, the burgeoning field of cancer immunotherapy has highlighted the critical role of tryptophan metabolism in immune regulation, opening new avenues for the development of D-tryptophan-based drugs. This technical guide has provided a comprehensive overview of the core functions, properties, and applications of this compound, equipping researchers and drug development professionals with the knowledge to effectively utilize this versatile building block in their scientific endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hplc.eu [hplc.eu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. Frontiers | Biological function of d-tryptophan: a bibliometric analysis and review [frontiersin.org]

Fmoc-D-Trp-OH molecular weight and formula

An in-depth technical guide to Fmoc-D-Trp-OH, a cornerstone for researchers, scientists, and drug development professionals in the field of peptide chemistry. This document provides a comprehensive overview of the molecule's properties and its application in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

This compound is a derivative of the D-enantiomer of tryptophan, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on its α-amino group.[1] This strategic protection is fundamental to its application in the stepwise assembly of peptide chains.[1] The incorporation of D-tryptophan can confer advantageous properties to synthetic peptides, such as increased resistance to enzymatic degradation and enhanced biological activity.[2]

The key quantitative data for this compound are summarized in the table below. For comparison, data for the commonly used indole-protected version, Fmoc-D-Trp(Boc)-OH, is also included, as the indole (B1671886) side chain of tryptophan can be susceptible to modification during synthesis.[2]

| Property | This compound | Fmoc-D-Trp(Boc)-OH |

| Molecular Formula | C₂₆H₂₂N₂O₄[2][3][4][5] | C₃₁H₃₀N₂O₆[1][6] |

| Molecular Weight | 426.46 g/mol [4][5][7] | 526.58 g/mol [1] |

| CAS Number | 86123-11-7[3][4][5] | 163619-04-3[1][6] |

| Appearance | White to off-white powder[1] | White to slight yellow/beige powder[1] |

| Melting Point | 182-185 °C[1][5] | 86 - 92°C (Decomposes)[1] |

| Storage Temperature | 2-8°C[5] | 2-8°C or 15-25°C[1] |

| Solubility | Soluble in DMSO (≥100 mg/mL)[1] | Clearly soluble (1 mmole in 2 ml DMF)[1] |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for introducing D-tryptophan residues into a peptide sequence using the Fmoc/tBu approach of SPPS.[1][8] The general process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).[9]

Step 1: Resin Preparation and Swelling

The first step is to swell the resin to ensure optimal diffusion of reagents.[7]

-

Place the desired amount of resin (e.g., Wang or Rink Amide resin) into a suitable reaction vessel.[2][7]

-

Add N,N-Dimethylformamide (DMF) to the resin, typically 10 mL per gram of resin.[7]

-

Allow the resin to swell at room temperature for at least 30-60 minutes with gentle agitation.[2][7]

-

After swelling, drain the DMF from the reaction vessel.[7]

Step 2: N-Terminal Fmoc Deprotection

The removal of the temporary Fmoc protecting group is a critical step in each cycle, exposing the N-terminal amine for the next coupling reaction.[4] This is achieved via a base-catalyzed β-elimination mechanism.[4]

-

To the swollen resin, add a 20% (v/v) solution of piperidine (B6355638) in DMF.[1][3][7]

-

Repeat the treatment with the 20% piperidine solution for an additional 7-15 minutes to ensure complete removal of the Fmoc group.[1][4]

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1][4]

Step 3: Coupling of this compound

This step involves the activation of the Fmoc-protected amino acid and its subsequent coupling to the deprotected amine on the resin to form a peptide bond.[7]

-

Dissolve this compound (typically 2-3 equivalents relative to resin loading) and an activating agent in DMF.[4][5] A common and highly efficient coupling reagent is HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[5][7]

-

For HBTU-mediated coupling, dissolve this compound (2 eq.), HBTU (2 eq.), and a base such as N,N-diisopropylethylamine (DIPEA) (4 eq.) in DMF.[5] An additive like HOBt (1-Hydroxybenzotriazole) can be included to suppress racemization.[5]

-

Allow the activation to proceed for 1-2 minutes.[7]

-

Add the activated amino acid solution to the deprotected peptide-resin.[7]

-

Agitate the reaction mixture for 1-2 hours.[4] The reaction can be monitored for completion using a qualitative method like the Kaiser test, which detects free primary amines.[4][7] A negative test indicates a complete coupling reaction.[5]

-

Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF.[5]

Step 4: Cleavage and Final Deprotection

After the desired peptide sequence is assembled, the peptide is cleaved from the resin support, and the permanent side-chain protecting groups are removed.

-

Wash the fully assembled peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM).[7]

-

Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[1][7] TIS acts as a scavenger to prevent side reactions with sensitive residues like tryptophan.

-

Add the cold cleavage cocktail to the resin (approximately 10 mL per gram).[7]

-

Agitate the mixture at room temperature for 2-3 hours.[1][7]

-

Filter the resin and collect the filtrate containing the cleaved peptide.[1][7]

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1][7]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.[1][7]

-

Dry the crude peptide under vacuum. The peptide can then be purified using techniques like reversed-phase HPLC.[1]

Workflow Visualization

The following diagram illustrates the key stages of a single cycle in solid-phase peptide synthesis (SPPS) for the incorporation of an amino acid like this compound.

Caption: A typical cycle of Solid-Phase Peptide Synthesis (SPPS).

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. peptide.com [peptide.com]

The Solubility of Fmoc-D-Trp-OH: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-D-tryptophan (Fmoc-D-Trp-OH) in various organic and aqueous solvents, providing critical data and methodologies for its effective use in peptide synthesis and drug development.

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-D-tryptophan (this compound) is a pivotal building block in solid-phase peptide synthesis (SPPS), prized for the unique properties the D-tryptophan residue imparts to synthetic peptides, including enhanced stability and biological activity. A thorough understanding of its solubility in different solvent systems is paramount for researchers and drug development professionals to ensure efficient and successful peptide synthesis. Poor solubility can lead to challenges in reaction kinetics, purification, and overall yield. This technical guide provides a detailed overview of the solubility of this compound, presenting quantitative and qualitative data, comprehensive experimental protocols for solubility determination, and a discussion of the key factors influencing its dissolution.

The solubility of this compound is largely dictated by the interplay between its large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting group and the aromatic indole (B1671886) side chain of the tryptophan residue. This structure generally results in favorable solubility in polar aprotic solvents commonly employed in peptide synthesis.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound in a range of common laboratory solvents. It is important to note that precise quantitative data for this specific compound is not always readily available in the literature. In such instances, qualitative data or data for the closely related compound Fmoc-D-Trp(Boc)-OH are provided as a valuable reference.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Quantitative Solubility (at ambient temperature) | Qualitative Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | ≥ 100 mg/mL (≥ 234.49 mM) | Soluble | |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ~213 mg/mL (Calculated for 1 mmole in 2 mL) | Clearly Soluble | |

| Chloroform | CHCl₃ | 119.38 | No data available | Soluble (for Fmoc-Trp(Boc)-OH) | |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | No data available | Soluble (for Fmoc-Trp(Boc)-OH) | |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | No data available | Soluble (for Fmoc-Trp(Boc)-OH) | |

| Acetone | C₃H₆O | 58.08 | No data available | Soluble (for Fmoc-Trp(Boc)-OH) | |

| Acetonitrile (B52724) (ACN) | C₂H₃N | 41.05 | No data available | No data available | |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | No data available | No data available | |

| Ethanol | C₂H₆O | 46.07 | No data available | No data available | |

| Water | H₂O | 18.02 | No data available | Insoluble |

Note: The quantitative solubility in DMF is an estimation based on the reported solubility of the closely related Fmoc-D-Trp(Boc)-OH ("clearly soluble" at 1 mmole in 2 mL) and the molecular weight of this compound (426.46 g/mol ). Experimental verification is recommended for precise applications.

Factors Influencing Solubility

Several physicochemical factors can significantly impact the solubility of this compound. A comprehensive understanding of these allows for the optimization of dissolution conditions.

-

Solvent Polarity: As a large molecule with both polar (carboxylic acid) and nonpolar (Fmoc group, indole ring) regions, this compound generally exhibits higher solubility in polar aprotic solvents like DMSO and DMF, which can effectively solvate the entire molecule.

-

Intermolecular Interactions: The indole side chain of the tryptophan residue can participate in π-π stacking interactions. In less effective solvents, these interactions can lead to aggregation and a corresponding decrease in solubility.

-

Temperature: The solubility of most solids, including this compound, tends to increase with temperature. Gentle warming can be an effective strategy to dissolve the compound, although care must be taken to avoid potential degradation at elevated temperatures.

-

pH: The carboxylic acid moiety of this compound means its charge state is pH-dependent. In basic solutions, the carboxylate anion will be formed, which may alter its solubility profile.

-

Sonication: The application of ultrasonic energy can help to break down agglomerates of solid particles, facilitating faster and more complete dissolution.

Caption: Key factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, experimental determination is strongly recommended. The following are detailed methodologies for quantifying the solubility of this compound.

Static Gravimetric Method

This method is a straightforward and reliable technique for determining solubility.

1. Materials and Equipment:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Micropipettes

-

Drying oven or vacuum desiccator

2. Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a precise volume of the test solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Supernatant Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed vial. Evaporate the solvent completely in a drying oven or under vacuum.

-

Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the supernatant taken.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a more sensitive and accurate method for determining solubility, especially for sparingly soluble compounds.

1. Materials and Equipment:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

This compound

-

Selected solvent(s)

-

Mobile phase (e.g., acetonitrile and water with 0.1% trifluoroacetic acid)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

2. Procedure:

-

Preparation of Saturated Solution: Follow steps 1-4 of the Static Gravimetric Method to prepare a saturated solution and separate the undissolved solid.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Take a precise aliquot of the clear supernatant from the saturated solution, dilute it with the mobile phase to a concentration within the range of the calibration curve, and filter it through a syringe filter.

-

Injection and Data Acquisition: Inject the diluted sample into the HPLC and record the chromatogram.

-

Concentration Determination: Determine the concentration of the diluted sample using the calibration curve.

-

Calculation: Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.

Caption: Workflow for determining this compound solubility.

Conclusion

A Deep Dive into the Stereochemistry of Fmoc-Tryptophan Derivatives in Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of amino acids with specific stereochemistry is a cornerstone of modern peptide science and therapeutic development. Among the proteinogenic amino acids, tryptophan and its derivatives play a pivotal role in the structure, function, and biological activity of peptides. The use of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids is the standard in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive analysis of the stereoisomers Fmoc-D-Trp-OH and Fmoc-L-Trp-OH, detailing their distinct properties, applications in peptide synthesis, and the profound impact of their stereochemistry on the biological activity of the resulting peptides.

Core Stereochemical and Physicochemical Differences

This compound and Fmoc-L-Trp-OH are enantiomers, mirror images of each other that are non-superimposable. This fundamental difference in their three-dimensional structure gives rise to distinct physicochemical properties, most notably their interaction with polarized light. While they share the same molecular formula and weight, their optical rotation values are equal in magnitude but opposite in sign.[1]

L-amino acids are the naturally occurring enantiomers found in proteins in most living organisms.[2] Consequently, peptides composed entirely of L-amino acids are generally susceptible to degradation by endogenous proteases. In contrast, the incorporation of D-amino acids, such as D-tryptophan, can significantly enhance a peptide's resistance to enzymatic cleavage, thereby increasing its in vivo half-life, a desirable characteristic for therapeutic peptides.[3]

Table 1: Physicochemical Properties of Fmoc-Trp-OH Stereoisomers and Related Derivatives

| Property | This compound | Fmoc-L-Trp-OH | Fmoc-D-Trp(Boc)-OH | Fmoc-L-Trp(Boc)-OH |

| CAS Number | 86123-11-7[4][5] | 35737-15-6[1][6] | 163619-04-3[7] | 143824-78-6 |

| Molecular Formula | C₂₆H₂₂N₂O₄[4][5] | C₂₆H₂₂N₂O₄[1][6] | C₃₁H₃₀N₂O₆[7] | C₃₁H₃₀N₂O₆ |

| Molecular Weight | 426.46 g/mol [4][5] | 426.46 g/mol [1][6] | 526.59 g/mol | 526.58 g/mol |

| Appearance | White to off-white powder[4] | White to off-white powder[1] | Faintly beige powder with lumps[8] | Solid |

| Melting Point | 182-185 °C[4] | 182-185 °C[1] | 89.5 °C (dec.)[8] | ~97 °C |

| Optical Rotation ([α]²⁰/D, c=1 in DMF) | Not explicitly found, but expected to be positive and of similar magnitude to the L-isomer. | -29 ± 1°[1] | +19 ± 2.5°[8] | -21 ± 2° |

Impact on Peptide Synthesis and Structure

The choice between this compound and Fmoc-L-Trp-OH in SPPS has significant implications for the final peptide. While the coupling and deprotection chemistries are identical for both enantiomers, the resulting peptide will have a distinct three-dimensional structure. The incorporation of a D-amino acid can induce a turn or kink in the peptide backbone, altering its overall conformation. This can lead to changes in receptor binding affinity and specificity.

Furthermore, the indole (B1671886) side chain of tryptophan is susceptible to modification during the acidic conditions of cleavage from the solid support. While this is a concern for both isomers, the impact on the biological activity of the final peptide can differ depending on the stereochemistry at that position.

Experimental Protocols

Comparative Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol outlines the synthesis of two model hexapeptides, Ac-Tyr-Gly-Gly-Phe-X-Arg-NH₂, where X is either L-Tryptophan or D-Tryptophan, to allow for a direct comparison of their properties.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-L-Arg(Pbf)-OH

-

Fmoc-L-Phe-OH

-

Fmoc-Gly-OH

-

Fmoc-L-Tyr(tBu)-OH

-

Fmoc-L-Trp(Boc)-OH

-

Fmoc-D-Trp(Boc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) Piperidine (B6355638) in DMF

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Acetic anhydride (B1165640)

Procedure:

-

Resin Swelling: Swell Rink Amide MBHA resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

For each coupling cycle, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Monitor coupling completion using the Kaiser test.

-

-

Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-L-Trp(Boc)-OH for one peptide and Fmoc-D-Trp(Boc)-OH for the other.

-

N-terminal Acetylation: After the final Fmoc deprotection, treat the resin-bound peptide with a solution of acetic anhydride and pyridine in DMF to acetylate the N-terminus.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Characterize the purified peptides by mass spectrometry to confirm their identity.

Experimental Workflow for Comparative Peptide Synthesis

Caption: Workflow for the comparative synthesis and analysis of peptides.

Comparative Enzymatic Digestion Assay

This protocol is designed to assess the relative stability of the synthesized L-Trp and D-Trp containing peptides against enzymatic degradation.

Materials:

-

Purified L-Trp and D-Trp containing peptides

-

Trypsin solution (e.g., 1 mg/mL in 50 mM ammonium (B1175870) bicarbonate)

-

50 mM Ammonium bicarbonate buffer (pH 8.0)

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system

Procedure:

-

Sample Preparation: Prepare solutions of each peptide at a concentration of 1 mg/mL in the ammonium bicarbonate buffer.

-

Digestion Reaction: To each peptide solution, add trypsin to a final enzyme-to-substrate ratio of 1:50 (w/w).

-

Incubation: Incubate the reactions at 37°C.

-

Time-Course Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction and quench the digestion by adding the quenching solution.

-

RP-HPLC Analysis: Analyze the quenched samples by RP-HPLC to quantify the amount of remaining intact peptide. A decrease in the peak area corresponding to the intact peptide over time indicates degradation.

Biological Significance and Signaling Pathways

The stereochemistry of tryptophan and its metabolites plays a crucial role in various biological pathways. The major metabolic route for tryptophan is the Kynurenine pathway. The enzymes involved in this pathway exhibit stereoselectivity, meaning they preferentially metabolize one enantiomer over the other.

For instance, Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO), the first and rate-limiting enzymes of the Kynurenine pathway, primarily act on L-tryptophan. D-tryptophan is a poor substrate for these enzymes. This stereoselectivity has significant implications for the downstream production of neuroactive and immunomodulatory metabolites.

Simplified Kynurenine Pathway Highlighting Stereoselectivity

Caption: Stereoselective entry of tryptophan into the Kynurenine pathway.

Furthermore, D-amino acids are increasingly recognized as having their own distinct biological roles, particularly in the nervous system. D-serine, for example, is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. While D-tryptophan's role as a direct signaling molecule is less established, its presence can influence the availability of other D-amino acids and impact neuronal function.

The incorporation of D-tryptophan into peptide drugs is a key strategy to modulate their interaction with biological targets. For G-protein coupled receptors (GPCRs), which are chiral, the stereochemistry of a peptide ligand can dramatically alter its binding affinity and downstream signaling. A peptide containing L-tryptophan may act as an agonist, while its D-tryptophan counterpart could be an antagonist or have no activity at all.

Hypothetical GPCR Signaling influenced by Tryptophan Stereochemistry

Caption: Differential GPCR activation by peptide stereoisomers.

Conclusion

The stereochemistry of tryptophan is a critical consideration in peptide chemistry and drug development. This compound and Fmoc-L-Trp-OH, while chemically similar, impart vastly different properties to the peptides in which they are incorporated. The use of D-tryptophan can enhance metabolic stability and modulate biological activity by altering peptide conformation. A thorough understanding of these differences, supported by robust experimental protocols for synthesis and analysis, is essential for the rational design of novel and effective peptide-based therapeutics. The continued exploration of the distinct biological roles of D-amino acids and their signaling pathways will undoubtedly open new avenues for drug discovery.

References

- 1. Fmoc-Trp-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology [jstage.jst.go.jp]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Nalpha-FMOC-L-Tryptophan | 35737-15-6 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fmoc-D-Trp(Boc)-OH: Structure, Purpose, and Application in Peptide Synthesis

Core Acknowledgment

Fmoc-D-Trp(Boc)-OH is a pivotal building block in modern peptide chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2][3] Its unique structural characteristics, featuring orthogonal protection groups, afford chemists precise control over the stepwise assembly of complex peptide chains. This guide provides a comprehensive overview of Fmoc-D-Trp(Boc)-OH, including its physicochemical properties, its critical role in the synthesis of bioactive peptides, and detailed experimental protocols for its application.

Structure and Physicochemical Properties

Fmoc-D-Trp(Boc)-OH is a derivative of the amino acid D-tryptophan. Its structure is characterized by three key components: the D-tryptophan core, an N-α-Fmoc protecting group, and an N-in-Boc protecting group.[2][4]

-

D-Tryptophan Core: The use of the D-enantiomer of tryptophan is a strategic choice in drug design to enhance peptide stability against enzymatic degradation, thereby prolonging their biological half-life.[2][5]

-

N-α-Fmoc (9-Fluorenylmethoxycarbonyl) Group: This base-labile protecting group shields the alpha-amino group of tryptophan during the coupling of the carboxylic acid to the growing peptide chain. It can be readily removed under mild basic conditions, typically with piperidine (B6355638), without affecting the acid-labile Boc group.[1][6]

-

N-in-Boc (tert-Butoxycarbonyl) Group: This acid-labile protecting group safeguards the indole (B1671886) nitrogen of the tryptophan side chain. This is crucial to prevent side reactions during peptide synthesis.[3] The Boc group is stable to the basic conditions used for Fmoc removal and is typically cleaved during the final acidolytic cleavage of the peptide from the solid support.[3]

The orthogonal nature of the Fmoc and Boc protecting groups is fundamental to the utility of Fmoc-D-Trp(Boc)-OH in SPPS.[6]

Chemical Structure of Fmoc-D-Trp(Boc)-OH

Caption: Chemical structure of Fmoc-D-Trp(Boc)-OH.

Physicochemical Data

The following tables summarize the key physicochemical properties of Fmoc-D-Trp(Boc)-OH.

Table 1: General Properties

| Property | Value |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |

| CAS Number | 163619-04-3 |

| Molecular Formula | C₃₁H₃₀N₂O₆ |

| Molecular Weight | 526.58 g/mol |

| Appearance | White to off-white powder |

Table 2: Analytical and Physical Data

| Property | Value |

| Purity (HPLC) | ≥95.0% to ≥99.5% |

| Melting Point | 86 - 92°C (Decomposes) |

| Solubility | Soluble in DMF |

| Storage Temperature | 2-8°C |

Purpose and Applications in Drug Development

The primary purpose of Fmoc-D-Trp(Boc)-OH is to serve as a protected amino acid building block for the incorporation of D-tryptophan into synthetic peptides.[2] This is particularly significant in the development of peptide-based therapeutics.

The inclusion of D-amino acids like D-tryptophan can confer several advantageous properties to a peptide, including:

-

Enhanced Proteolytic Stability: Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body. The presence of D-amino acids can render the peptide more resistant to enzymatic cleavage, leading to a longer circulating half-life and improved therapeutic efficacy.[2]

-

Improved Bioavailability: Increased stability can contribute to better absorption and distribution of the peptide drug.

-

Potent Biological Activity: In some cases, the incorporation of a D-amino acid can lead to a more favorable conformation for receptor binding, resulting in enhanced biological activity. For example, the synthetic somatostatin (B550006) analog, Octreotide, and the GnRH agonist, Triptorelin, both contain a D-tryptophan residue that is crucial for their potent and prolonged therapeutic effects.[2]

Fmoc-D-Trp(Boc)-OH is a key component in the synthesis of a variety of bioactive peptides, including antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs).[7][8] The tryptophan residue itself plays a significant role in the interaction of these peptides with cell membranes.[8]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing a D-tryptophan residue using Fmoc-D-Trp(Boc)-OH.

Materials and Reagents

-

Fmoc-D-Trp(Boc)-OH and other required Fmoc-protected amino acids

-

Solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: e.g., N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: e.g., Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water

-

Diethyl ether

SPPS Workflow

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Methodologies

1. Resin Preparation and Swelling:

-

Place the desired resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel.

-

Add DMF to swell the resin for at least 30-60 minutes.

-

Drain the DMF.

2. First Amino Acid Coupling:

-

For the first amino acid, follow the coupling protocol in step 4.

3. Chain Elongation (Iterative Cycle):

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

-

Wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Coupling (incorporating Fmoc-D-Trp(Boc)-OH):

-

In a separate vial, dissolve Fmoc-D-Trp(Boc)-OH (or another Fmoc-amino acid) (0.4 mmol, 4 eq.), HBTU (0.4 mmol, 4 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.

-

Add DIPEA (0.8 mmol, 8 eq.) and pre-activate the mixture for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

-

Wash the resin with DMF (3 times), DCM (3 times), and DMF again (3 times).

-

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

4. Cleavage and Side-Chain Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, for example, 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

5. Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether two more times and then dry it under vacuum.

-

Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

6. Analysis:

-

Confirm the identity and purity of the final peptide product by mass spectrometry and analytical RP-HPLC.

Signaling Pathways and Logical Relationships

The incorporation of D-tryptophan using Fmoc-D-Trp(Boc)-OH is a design strategy to enhance the therapeutic properties of a peptide. The following diagram illustrates the logical relationship between the use of this building block and the desired outcomes for a bioactive peptide.

Caption: Impact of Fmoc-D-Trp(Boc)-OH on peptide properties.

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. ajpamc.com [ajpamc.com]

- 5. mdpi.com [mdpi.com]

- 6. chempep.com [chempep.com]

- 7. Frontiers | The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH [frontiersin.org]

- 8. Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

A Technical Guide to the Physical Properties and Storage of Fmoc-D-Trp-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical appearance and recommended storage conditions for N-α-(9-Fluorenylmethoxycarbonyl)-D-tryptophan (Fmoc-D-Trp-OH), a critical building block in solid-phase peptide synthesis (SPPS). Adherence to proper handling and storage protocols is paramount to ensure the integrity and reactivity of this reagent, thereby safeguarding the fidelity of peptide synthesis.

Physicochemical Properties

This compound is a derivative of the D-isomer of the amino acid tryptophan, featuring the bulky and hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the α-amino group. This lipophilic nature significantly influences its solubility and handling characteristics.

Data Summary

The following table summarizes the key physical and storage parameters for this compound.

| Property | Value | Citations |

| Physical Appearance | White to off-white powder or solid. | [1][2] |

| Molecular Formula | C₂₆H₂₂N₂O₄ | [2][3][4] |

| Molecular Weight | 426.46 g/mol | [2][3] |

| Melting Point | 182-185 °C | [1] |

| Storage Temperature (Solid) | 2-8°C or -20°C | [1][2] |

| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months. | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) at ≥ 100 mg/mL. | [1][2] |

| Shipping Condition | Typically shipped at room temperature in the continental US. | [2] |

Experimental Protocols

While detailed experimental procedures for determining basic physical properties like appearance and melting point are part of standard analytical chemistry workflows, a representative protocol for assessing solubility is provided below.

Protocol for Solubility Determination

This method provides a general framework for ascertaining the solubility of this compound in a specific solvent.

Objective: To determine the approximate solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, DMF, NMP)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Calibrated micropipettes

-

HPLC system with a UV detector

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture vigorously using a vortex mixer for an extended period (e.g., 1-2 hours) at a constant temperature.

-

Allow the suspension to equilibrate for several hours to ensure saturation.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution at high speed to pellet the undissolved solid.

-

Carefully collect a precise volume of the supernatant, ensuring no solid particles are transferred.

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.

-

Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the handling and storage of this compound to maintain its quality and performance in peptide synthesis.

Caption: Workflow for Handling and Storage of this compound.

Stability and Degradation

This compound, while stable when stored correctly, can be susceptible to degradation under certain conditions. The Fmoc protecting group is notably labile to basic conditions.[5] Therefore, exposure to alkaline environments should be minimized to prevent premature deprotection. For long-term storage, it is advisable to keep the compound as a lyophilized powder at or below -20°C.[5] When in solution, storage at -80°C is recommended for periods longer than one month to mitigate potential degradation.[2]

References

Methodological & Application

Application Note: Fmoc-D-Trp-OH in Solid-Phase Peptide Synthesis

Introduction

The incorporation of D-amino acids, such as D-Tryptophan (D-Trp), into peptide sequences is a key strategy in medicinal chemistry for enhancing biological activity and improving pharmacokinetic profiles.[1] The use of 9-fluorenylmethyloxycarbonyl (Fmoc) protected D-Tryptophan (Fmoc-D-Trp-OH) is fundamental to the solid-phase peptide synthesis (SPPS) of many therapeutic peptides.[1] The substitution of the natural L-enantiomer with D-Tryptophan can induce specific conformational constraints due to its bulky indole (B1671886) side chain, potentially increasing receptor binding affinity and selectivity.[1] Furthermore, the presence of a D-amino acid significantly enhances the peptide's resistance to enzymatic degradation, thereby prolonging its in-vivo half-life.[1]

A critical consideration in the synthesis of tryptophan-containing peptides is the susceptibility of the indole side chain to modification, particularly under the acidic conditions used for cleavage from the solid support.[1] To mitigate side reactions like oxidation or alkylation, it is highly recommended to use this compound with its indole nitrogen protected by a tert-butyloxycarbonyl (Boc) group, i.e., Fmoc-D-Trp(Boc)-OH .[1][2][3][4] This protecting group is labile under the final trifluoroacetic acid (TFA) cleavage conditions and helps prevent the formation of undesired byproducts.[2][4]

This document provides a detailed protocol for the manual solid-phase synthesis of a peptide containing a D-Tryptophan residue using Fmoc/tBu chemistry.

Experimental Protocols

Materials and Reagents

The quality of reagents, particularly the solvent N,N-Dimethylformamide (DMF), is critical for successful peptide synthesis. Ensure the use of peptide synthesis grade or amine-free DMF.[5]

| Reagent / Material | Grade / Type |

| Resin (e.g., Rink Amide, Wang) | 100-200 mesh, ~0.5-1.0 mmol/g loading |

| Fmoc-D-Trp(Boc)-OH | Peptide synthesis grade |

| Other Fmoc-amino acids | Side-chain protected (e.g., Trt, tBu, Pbf) |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free |

| Dichloromethane (DCM) | ACS grade or higher |

| Piperidine (B6355638) | ACS grade or higher |

| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |

| Coupling Reagent (e.g., HBTU, HATU) | Peptide synthesis grade |

| Coupling Additive (e.g., HOBt) | Peptide synthesis grade |

| Trifluoroacetic acid (TFA) | Reagent grade, >99% |

| Triisopropylsilane (TIS) | Reagent grade, >98% |

| 1,2-Ethanedithiol (EDT) | Reagent grade, >98% |

| Diethyl ether | Anhydrous, ACS grade |

| Acetic Anhydride (B1165640) | ACS grade or higher |

| Pyridine (B92270) | ACS grade or higher |

SPPS Workflow Overview

The synthesis follows a cyclical process of deprotection, washing, coupling, and washing for each amino acid to be added to the peptide chain.

Figure 1. General workflow for the Fmoc-SPPS cycle.

Step-by-Step Protocol (0.1 mmol Scale)

3.1 Resin Preparation and First Amino Acid Loading

-

This protocol assumes a pre-loaded resin (e.g., Fmoc-Gly-Wang resin). If starting with an unloaded resin, the first amino acid must be covalently attached. This loading procedure varies depending on the resin type (e.g., Wang, 2-Chlorotrityl).[5][6]

-

The loading value of the resin must be accurately determined, often by UV spectrophotometry of the dibenzofulvene-piperidine adduct after Fmoc removal from a known weight of resin.[7][8]

3.2 Peptide Chain Elongation Cycle

This cycle is repeated for each amino acid in the sequence, including Fmoc-D-Trp(Boc)-OH.

Table 1: Reagents for a Single Coupling Cycle (0.1 mmol Scale)

| Step | Reagent | Equivalents (vs. Resin) | Typical Volume/Amount | Time |

| Swelling | DMF | - | 5-10 mL | 30-60 min |

| Deprotection | 20% (v/v) Piperidine in DMF | - | 5 mL | 2 x 7 min |

| Coupling | Fmoc-Amino Acid | 3-5 eq | 0.3-0.5 mmol | 1-4 hours |

| Coupling Agent (e.g., HBTU) | 2.9-4.9 eq | 0.29-0.49 mmol | 1-4 hours | |

| Base (e.g., DIPEA) | 6-10 eq | 0.6-1.0 mmol | 1-4 hours | |

| Capping (Optional) | Acetic Anhydride/Pyridine/DMF | - | - | 20 min |

Detailed Steps:

-

Resin Swelling: Place the resin (0.1 mmol) in a reaction vessel. Add DMF (5-10 mL) and allow it to swell for 30-60 minutes with gentle agitation.[9] Drain the solvent.

-

Fmoc Deprotection: Add 20% piperidine in DMF (5 mL) to the resin and agitate for 7 minutes.[5] Drain the solution. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[5]

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the amino acid by dissolving Fmoc-D-Trp(Boc)-OH (e.g., 4 eq, 0.4 mmol), HBTU (e.g., 3.9 eq, 0.39 mmol), and HOBt (e.g., 4 eq, 0.4 mmol) in DMF (~3 mL).[1]

-

Add DIPEA (e.g., 8 eq, 0.8 mmol) to the mixture.[1]

-

Add the activated amino acid solution to the drained resin.

-

Agitate the mixture at room temperature for 1-4 hours.[10] Coupling times may be extended for sterically hindered amino acids.[5]

-

-

Monitoring and Washing:

-

Perform a qualitative test (e.g., Kaiser ninhydrin (B49086) test) to confirm the completion of the coupling reaction (a negative result indicates completion).

-

If the reaction is incomplete, the coupling step can be repeated ("double coupling").[11]

-

Once complete, drain the coupling solution and wash the resin with DMF (5 x 5 mL).

-

-